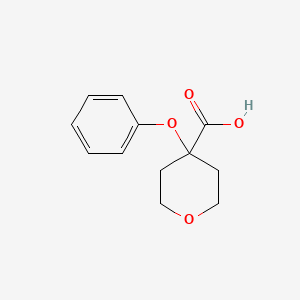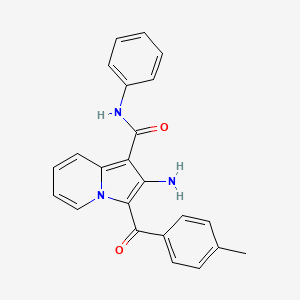![molecular formula C20H17N5O4S B2537500 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol CAS No. 1021229-71-9](/img/structure/B2537500.png)
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol” is a complex organic molecule. It contains several functional groups, including a 2,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, a sulfanyl group, a pyridyl group, and a pyrimidinol group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-oxadiazole ring and the pyrimidinol group would likely contribute to the rigidity of the molecule, while the sulfanyl group could potentially participate in hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The 1,2,4-oxadiazole ring is generally quite stable, but could potentially be opened under certain conditions. The pyrimidinol group could potentially undergo reactions at the hydroxyl group, such as esterification or etherification .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature. It contains several polar functional groups, which would likely make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Biological Activities of Oxadiazole Derivatives
The research into oxadiazole derivatives, such as 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol, has demonstrated a wide array of biological activities. Oxadiazoles, particularly the 1,3,4-oxadiazole derivatives, play a crucial role in the development of new therapeutic agents. These compounds exhibit significant antimicrobial, anticancer, anti-inflammatory, and other medicinal properties due to their unique structural features allowing effective binding with various enzymes and receptors in biological systems. The versatility of the oxadiazole ring has made it a focal point for synthesizing more active and less toxic medicinal agents, contributing extensively to the field of medicinal chemistry and drug development (Jalhan, S., Singh, S., Saini, R., Sethi, N. S., Jain, U., 2017); (Verma, G., Khan, M. F., Akhtar, W., Alam, M., Akhter, M., Shaquiquzzaman, M., 2019).
Synthesis and Application Potential
The synthesis of 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol and its derivatives has been a subject of interest due to its potential application in various fields beyond medicinal chemistry. These compounds have been explored for their utility in optoelectronic materials, showcasing the capability of the oxadiazole core in the development of luminescent small molecules and chelate compounds for electronic devices and sensors. Such applications underline the structural versatility and functional adaptability of oxadiazole derivatives, making them valuable in both pharmacological and material science research (Boča, M., Jameson, R., Linert, W., 2011); (Parmar, M. P., Vala, R. M., Patel, H., 2023).
Future Directions in Drug Development
The exploration of oxadiazole derivatives, particularly focusing on the specific compound , represents a promising avenue for the development of novel therapeutic agents. The structural features of oxadiazoles, including the ability to form stable and effective bonds with biological targets, underscore their potential in designing drugs with improved efficacy and reduced toxicity. Ongoing research into the synthesis strategies, biological activities, and application potentials of these compounds is essential for unlocking new therapeutic possibilities and enhancing our understanding of their role in drug development and beyond (Asif, M., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-27-12-6-7-13(16(9-12)28-2)19-24-18(29-25-19)11-30-20-22-15(10-17(26)23-20)14-5-3-4-8-21-14/h3-10H,11H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPZCLANABXIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

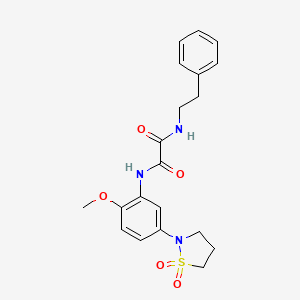
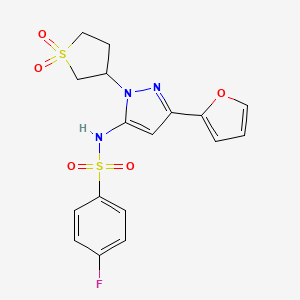
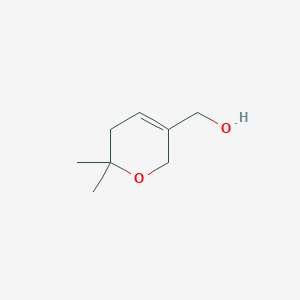
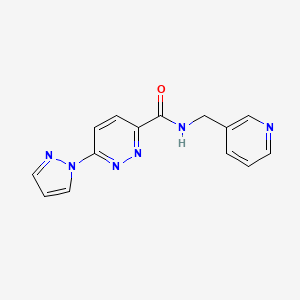
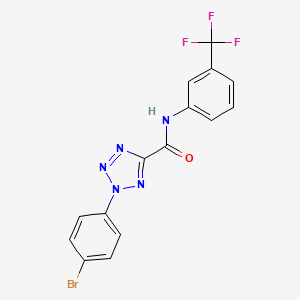
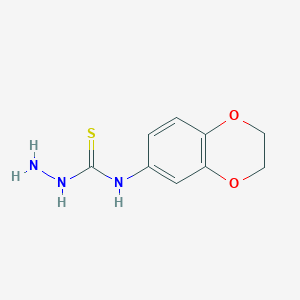
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2537426.png)
![4-(2-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2537427.png)
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)
![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)

![N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2537435.png)
